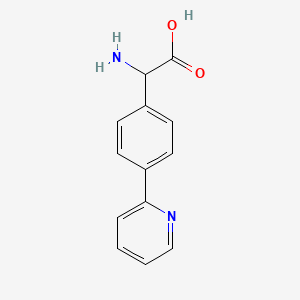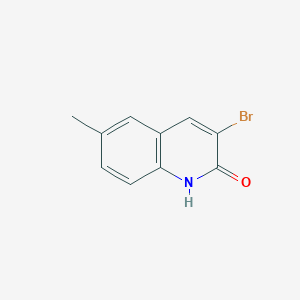
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a methyl group, a 2-methylprop-2-enyl group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(2-methylprop-2-enyl)benzene: Similar structure but lacks the methylsulfanyl group.
2-Methyl-4-(2-methylprop-2-enyl)phenol: Contains a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C12H16S |
|---|---|
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3 |
Clé InChI |
VNMYRASYZZCOBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(=C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)



![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)



